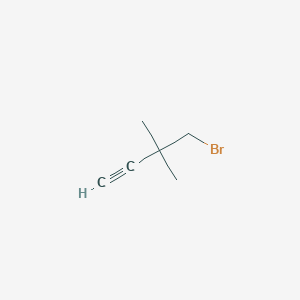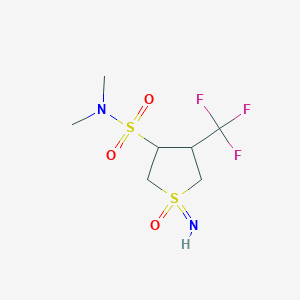
1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide” is a chemical compound with the CAS Number: 2230799-72-9 . It has a molecular weight of 294.32 . The IUPAC name for this compound is 1-amino-N,N-dimethyl-4-(trifluoromethyl)-3,4-dihydro-2H-1lambda6-thiophene-3-sulfonamide 1-oxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h3,5-6H,4H2,1-2H3,(H2,11,13) . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 294.32 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Molecular Conformation and Tautomeric Behavior
Studies on sulfonamide derivatives, like the one described, often explore their molecular conformation and tautomeric behavior, which are critical for their pharmaceutical and biological activities. For instance, research on similar molecules has employed spectroscopic methods to identify different tautomeric forms, indicating a direct relationship between molecular conformation and biological function (Erturk et al., 2016).
Reactivity with Nucleophiles
The reactivity of sulfonamide derivatives with nucleophiles has been studied extensively. Reactions with heteronucleophiles—amines, alcohols, thiols, and trialkyl phosphites—have been explored to understand the chemical behavior of such compounds. These reactions are fundamental for synthesizing various chemical structures with potential applications in pharmaceuticals and materials science (Timoshenko et al., 2016).
Synthesis of Sulfenamides, Sulfinamides, and Sulfonamides
The synthesis of organosulfur compounds, including sulfenamides, sulfinamides, and sulfonamides, is significant for drug design and discovery. Recent advancements have focused on developing efficient and environmentally friendly processes for preparing these compounds. Innovative methods, such as oxidative coupling of thiols and amines, have streamlined synthetic routes and reduced waste, highlighting the relevance of sulfonamide derivatives in medicinal chemistry (Cao et al., 2021).
Herbicidal Activity
Research into the structure-activity relationships of sulfonamide derivatives has led to the development of novel herbicides. By understanding the biophore models of various sulfonamide structures, researchers have synthesized compounds with significant herbicidal activities. These studies not only contribute to agricultural sciences but also offer insights into the versatile applications of sulfonamide derivatives (Ren et al., 2000).
Electrophilic Sulfur Sources in Reductive Cross-Coupling
The development of redox-active benzimidazolium sulfonamides as thiolating reagents for reductive C–S bond coupling represents another application. This method has enabled the efficient and practical synthesis of sulfonamide derivatives, showcasing the utility of such compounds in organic synthesis (Zhang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)thiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O3S2/c1-12(2)17(14,15)6-4-16(11,13)3-5(6)7(8,9)10/h5-6,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOLHMWPZPRVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CS(=N)(=O)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-imino-N,N-dimethyl-1-oxo-4-(trifluoromethyl)-1lambda6-thiolane-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

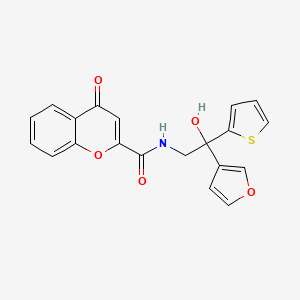
![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)
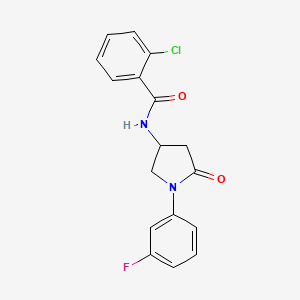
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2640947.png)
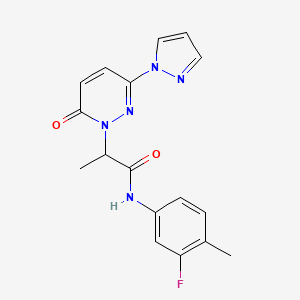
![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)
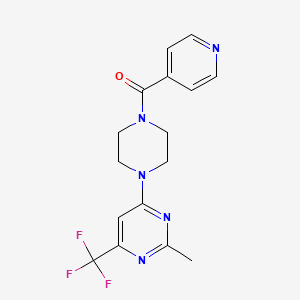
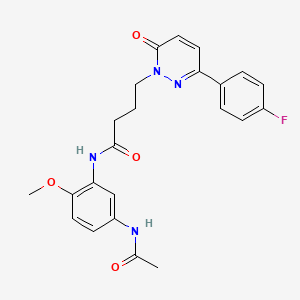
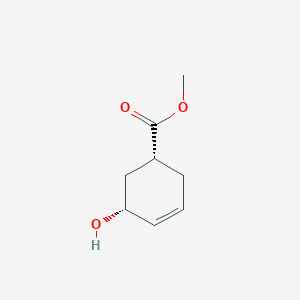
![N-((6-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2640960.png)
![(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2640961.png)
